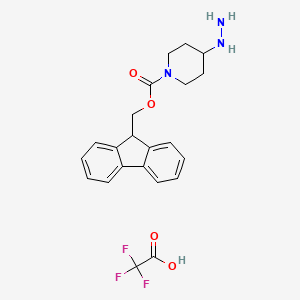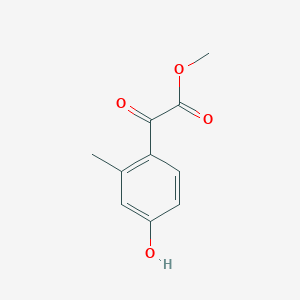
Methyl 2-(4-hydroxy-2-methylphenyl)-2-oxoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4-hydroxy-2-methylphenyl)-2-oxoacetate is an organic compound with the molecular formula C10H10O4 It is a derivative of acetophenone and is characterized by the presence of a hydroxy group at the 4-position and a methyl group at the 2-position on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-hydroxy-2-methylphenyl)-2-oxoacetate typically involves the esterification of 4-hydroxy-2-methylacetophenone with methyl oxalyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then refluxed for several hours to ensure complete conversion to the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar esterification process. the reaction conditions are optimized for large-scale production, including the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound.
化学反应分析
Types of Reactions
Methyl 2-(4-hydroxy-2-methylphenyl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 4-hydroxy-2-methylbenzaldehyde or 4-hydroxy-2-methylbenzoic acid.
Reduction: Formation of 4-hydroxy-2-methylphenylmethanol.
Substitution: Formation of 4-halo-2-methylphenyl derivatives.
科学研究应用
Methyl 2-(4-hydroxy-2-methylphenyl)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Methyl 2-(4-hydroxy-2-methylphenyl)-2-oxoacetate involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, affecting their structure and function. The carbonyl group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, resulting in the observed biological effects.
相似化合物的比较
Methyl 2-(4-hydroxy-2-methylphenyl)-2-oxoacetate can be compared with other similar compounds, such as:
4-Hydroxy-2-methylacetophenone: Lacks the ester group, making it less reactive in certain chemical reactions.
Methyl 2-(4-hydroxyphenyl)-2-oxoacetate: Lacks the methyl group, which can affect its steric and electronic properties.
Methyl 2-(4-methoxy-2-methylphenyl)-2-oxoacetate: Contains a methoxy group instead of a hydroxy group, altering its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C10H10O4 |
|---|---|
分子量 |
194.18 g/mol |
IUPAC 名称 |
methyl 2-(4-hydroxy-2-methylphenyl)-2-oxoacetate |
InChI |
InChI=1S/C10H10O4/c1-6-5-7(11)3-4-8(6)9(12)10(13)14-2/h3-5,11H,1-2H3 |
InChI 键 |
MSCJSEHGUODTKP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)O)C(=O)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(1H-Pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B13132806.png)
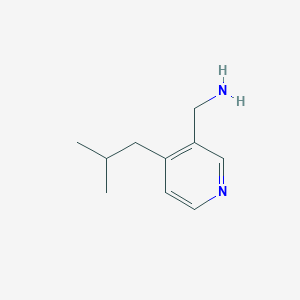
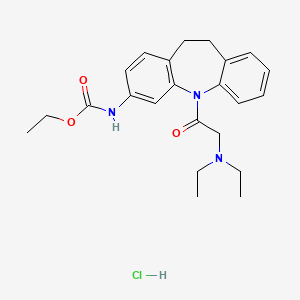
![7-iodo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13132826.png)
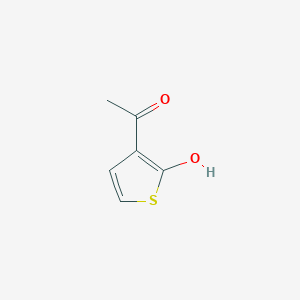


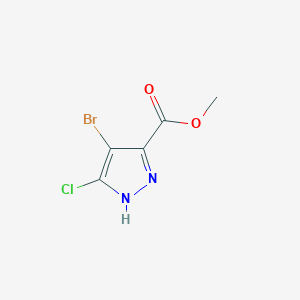
![6,9-Bis[2-(dimethylamino)ethylimino]-1,4-dihydrobenzo[g]quinoxaline-5,10-dione](/img/structure/B13132858.png)
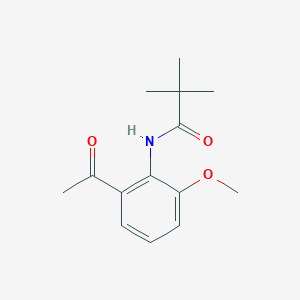
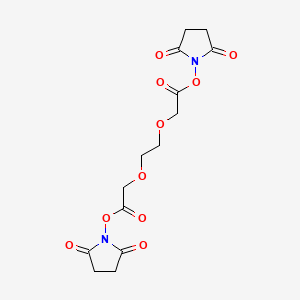
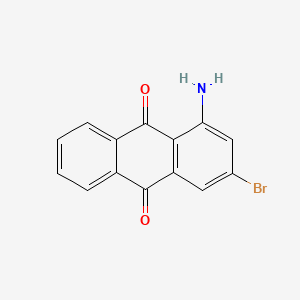
![(18S)-18-(trityloxymethyl)-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13132873.png)
